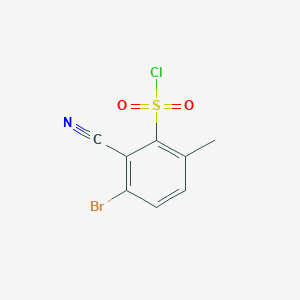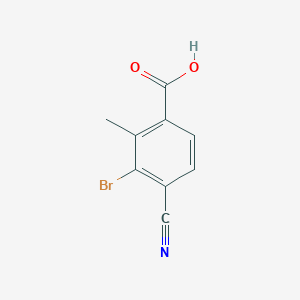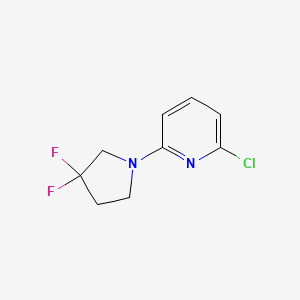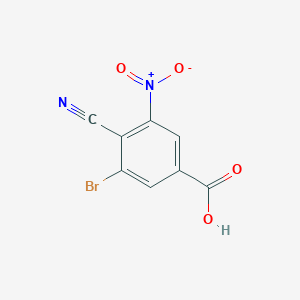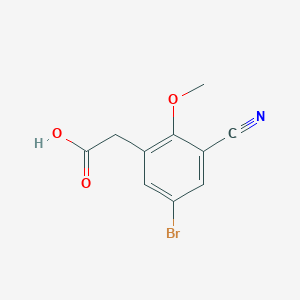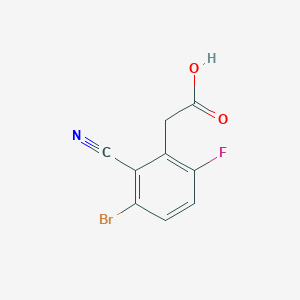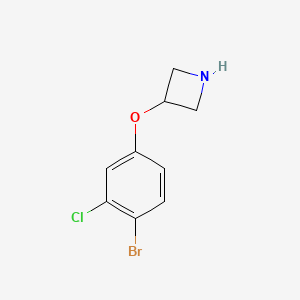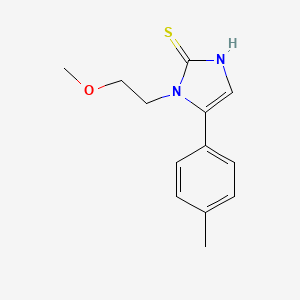
1-(2-methoxyethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol
Descripción general
Descripción
1-(2-methoxyethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol, also known as MTEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
1-(2-methoxyethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol and related imidazole derivatives have shown promising applications in the field of corrosion inhibition. For example, imidazole derivatives with substitutions have been used to protect mild steel in acidic environments, demonstrating their ability to form protective layers on metal surfaces. This is evidenced by increased charge transfer resistance and confirmed by SEM micrographs, indicating the formation of a protective layer. These inhibitors show mixed-type behavior and adhere to the Langmuir adsorption isotherm, suggesting a combination of physical and chemical adsorption mechanisms on the metal surface (Ammal, Prajila, & Joseph, 2018).
Biological and Pharmaceutical Significance
Imidazole rings, due to their ionizable nature and aromaticity, play a crucial role in improving the pharmacokinetic characteristics of molecules. This includes optimizing solubility and bioavailability, which are essential parameters in drug development. Imidazole-containing compounds are synthesized through various methods and are recognized for their extensive biological activities, including antimicrobial and anticancer properties (Ramanathan, 2017).
Molecular and Surface Studies
Further studies on imidazole derivatives, such as the investigation of OH, NH2, and OCH3 groups' effects on corrosion inhibition efficacy, reveal their significant potential in protecting metals in acidic solutions. The synthesis method involving microwave irradiation highlights the advantages of safe reaction profiles, broad substrate scope, and excellent yields, among others. These derivatives show high corrosion inhibition efficiency, especially those with hydroxyl groups, and their adsorption follows the Langmuir model, indicating a mixed type of adsorption. Surface morphology studies using techniques like SEM and XPS provide insights into the protective mechanisms of these compounds (Prashanth et al., 2021).
Thermodynamic and Electrochemical Properties
The study of thermodynamic and electrochemical properties of imidazole-2-thiols provides valuable information on their oxidation and reduction potentials, as well as the effects of substituents on these properties. Determination of pKa values and thermodynamic parameters like enthalpy and entropy changes offers a deeper understanding of the behavior of these compounds in various conditions (Po et al., 1991).
Propiedades
IUPAC Name |
3-(2-methoxyethyl)-4-(4-methylphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-10-3-5-11(6-4-10)12-9-14-13(17)15(12)7-8-16-2/h3-6,9H,7-8H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDJCKRWRZDJNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC(=S)N2CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301151322 | |
| Record name | 1,3-Dihydro-1-(2-methoxyethyl)-5-(4-methylphenyl)-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301151322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1105189-06-7 | |
| Record name | 1,3-Dihydro-1-(2-methoxyethyl)-5-(4-methylphenyl)-2H-imidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105189-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-1-(2-methoxyethyl)-5-(4-methylphenyl)-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301151322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



